Distinct Binding Mode to T315I Mutant Abl Kinase Compared to Imatinib and Dasatinib
PPY-A exhibits a binding mode fundamentally distinct from first- and second-generation inhibitors imatinib and dasatinib. In contrast to these comparators, PPY-A does not occupy the hydrophobic pocket behind the gatekeeper residue (Ile315) in the T315I mutant Abl kinase [1]. This structural adaptation is enabled by augmented contacts with the glycine-rich loop, a feature critical for overriding the steric hindrance imposed by the T315I mutation [1].
| Evidence Dimension | Binding mode to T315I mutant Abl kinase |
|---|---|
| Target Compound Data | Does not occupy the hydrophobic pocket behind the gatekeeper residue; makes augmented contacts with the glycine-rich loop |
| Comparator Or Baseline | Imatinib and dasatinib: Occupy the hydrophobic pocket behind the gatekeeper residue |
| Quantified Difference | Qualitative structural distinction: absence of hydrophobic pocket occupancy vs. occupancy |
| Conditions | Crystal structure analysis of c-Abl T315I mutant kinase domain in complex with PPY-A (PDB: 2Z60, 2QOH) at 1.95 Å resolution |
Why This Matters
This unique binding mode allows PPY-A to overcome the T315I gatekeeper mutation, providing a critical tool for studying imatinib- and dasatinib-resistant CML models, a capability lacking in these earlier generation inhibitors.
- [1] Zhou T, Parillon L, Li F, et al. Crystal structure of the T315I mutant of AbI kinase. Chem Biol Drug Des. 2007;70(3):171-81. View Source
